molecular formula C17H21NO3 B2784019 (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351664-29-3

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No. B2784019
CAS RN: 1351664-29-3
M. Wt: 287.359
InChI Key: XXKAOOTYQDUXAC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. This compound is a spiroketone derivative, which means that it contains a spirocyclic core structure with a ketone functional group. The spirocyclic core structure is composed of a bicyclic system that contains a nitrogen atom and an oxygen atom. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in

Scientific Research Applications

Polymer Stabilization

The application of spiro compounds as stabilizers in polymers has been well-documented. For instance, substances like 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane have been evaluated for use in food contact materials, specifically as stabilizers in polyolefins. The European Food Safety Authority (EFSA) concluded that the use of such compounds is not of safety concern for consumers under specified migration limits, highlighting their significance in the safety and durability of food packaging materials (Flavourings, 2012).

Synthesis of Spirocyclic Derivatives

Research has been conducted on the synthesis of spirocyclic derivatives, including those related to the compound . For example, the Prins cascade cyclization process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This novel method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives, showcasing the versatility of spirocyclic compounds in chemical synthesis and the development of new materials or pharmaceuticals (B. Reddy et al., 2014).

Agonists for Receptors

Compounds featuring 1-oxa-9-azaspiro[5.5]undecane structures have been explored as agonists for receptors such as FFA1 (GPR40), which are significant for their roles in metabolic diseases. A study by Krasavin et al. (2016) designed and synthesized a series of such compounds, aiming to find more polar FFA1 agonists that could potentially avoid liver toxicity. This research demonstrates the application of spirocyclic derivatives in developing new treatments for diseases like type II diabetes mellitus (M. Krasavin et al., 2016).

Chemical Synthesis and Catalysis

Spirocyclic compounds are also pivotal in chemical synthesis and catalysis. The electrocatalytic oxidation of alcohols using chiral nitroxyl radicals as catalysts has been studied, with spirocyclic compounds being key substrates. This research opens doors to selective oxidation processes that are valuable in the synthesis of complex molecules and materials (Yoshitomo Kashiwagi et al., 1999).

properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(8-7-15-5-2-1-3-6-15)18-11-9-17(10-12-18)20-13-4-14-21-17/h1-3,5-8H,4,9-14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKAOOTYQDUXAC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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